Cas no 99520-71-5 ((3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-xylopyranosyl)-L-xylo-hexopyranosyl]oxy}-14,16-dihydroxy-19-oxocard-20(22)-enolide)
![(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-xylopyranosyl)-L-xylo-hexopyranosyl]oxy}-14,16-dihydroxy-19-oxocard-20(22)-enolide structure](https://it.kuujia.com/scimg/cas/99520-71-5x500.png)
99520-71-5 structure
Nome del prodotto:(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-xylopyranosyl)-L-xylo-hexopyranosyl]oxy}-14,16-dihydroxy-19-oxocard-20(22)-enolide
(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-xylopyranosyl)-L-xylo-hexopyranosyl]oxy}-14,16-dihydroxy-19-oxocard-20(22)-enolide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-xylopyranosyl)-L-xylo-hexopyranosyl]oxy}-14,16-dihydroxy-19-oxocard-20(22)-enolide
- Adonitoxigenin-3-O-alpha-L-rhamnosido-beta-D-xyloside
- Card-20(22)-enolide, 3-((6-deoxy-4-O-beta-D-xylopyranosyl-alpha-L-mannopyranosyl)oxy)-14,16-dihydroxy-19-oxo-, (3beta,5beta,16beta)-
- DTXSID70912646
- 99520-71-5
- 3-[(6-Deoxy-4-O-pentopyranosylhexopyranosyl)oxy]-14,16-dihydroxy-19-oxocard-20(22)-enolide
-
- Inchi: InChI=1S/C34H50O14/c1-15-29(48-30-27(41)25(39)22(37)13-45-30)26(40)28(42)31(46-15)47-18-5-8-33(14-35)17(10-18)3-4-20-19(33)6-7-32(2)24(16-9-23(38)44-12-16)21(36)11-34(20,32)43/h9,14-15,17-22,24-31,36-37,39-43H,3-8,10-13H2,1-2H3/t15-,17+,18-,19-,20+,21?,22+,24-,25-,26-,27+,28-,29?,30-,31?,32+,33+,34-/m0/s1
- Chiave InChI: IFSDGXNUNOPLOD-YKTHIYPLSA-N
- Sorrisi: CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)OC7C(C(C(CO7)O)O)O
Proprietà calcolate
- Massa esatta: 682.320056
- Massa monoisotopica: 682.320056
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 48
- Conta legami ruotabili: 6
- Complessità: 1280
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _2.1
- Superficie polare topologica: 222
Proprietà sperimentali
- Densità: 1.48
- Punto di ebollizione: 897.8°C at 760 mmHg
- Punto di infiammabilità: 281.8°C
- Indice di rifrazione: 1.634
(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-xylopyranosyl)-L-xylo-hexopyranosyl]oxy}-14,16-dihydroxy-19-oxocard-20(22)-enolide Letteratura correlata
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
99520-71-5 ((3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-xylopyranosyl)-L-xylo-hexopyranosyl]oxy}-14,16-dihydroxy-19-oxocard-20(22)-enolide) Prodotti correlati
- 1805352-70-8(Methyl 5-chloro-4-(difluoromethyl)-3-iodopyridine-2-acetate)
- 1044256-77-0(1-(azidomethyl)-2-chloro-3-methylbenzene)
- 220352-92-1(rac-(1R,2S)-2-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine)
- 1175767-31-3((1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol)
- 2059949-17-4(1-(4-chlorophenyl)imidazo1,5-apyridine-3-carboxylic acid)
- 1694395-61-3(2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde)
- 16751-59-0(1-Propylbutylamine)
- 901930-65-2(3-(2-Bromo-5-methylphenyl)-1,2-oxazole-5-carboxylic acid)
- 97655-37-3(1-chloro-5-methoxy-4-methyl-2-nitrobenzene)
- 2229651-46-9(3-5-fluoro-2-(trifluoromethyl)phenylprop-2-en-1-ol)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
